N-[(2-chlorophenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a complex organic compound with a unique structure that includes a quinoline core, a dioxin ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the dioxin ring, and the attachment of the chlorophenyl and phenylamino groups. Common reagents used in these reactions include various chlorinating agents, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods would be critical to the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(2-chlorophenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is unique due to its combination of a quinoline core with a dioxin ring and multiple functional groups. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c28-22-9-5-4-6-18(22)15-30-26(32)17-31-23-14-25-24(34-10-11-35-25)13-19(23)12-20(27(31)33)16-29-21-7-2-1-3-8-21/h1-9,12-14,29H,10-11,15-17H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDZRUDVBBZITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NCC4=CC=CC=C4Cl)CNC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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